ethyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate
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Overview
Description
Ethyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate is a complex organic compound with a molecular formula of C24H20O8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate typically involves the reaction of 8-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the ester group under basic conditions.
Major Products
The major products formed from these reactions include various bichromen derivatives with altered functional groups, which can have different physical and chemical properties .
Scientific Research Applications
Ethyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl [(8-ethoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate
- Ethyl [(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate
- 4-Hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides
Uniqueness
Ethyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H18O7 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
ethyl 2-[8-methyl-2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C23H18O7/c1-3-27-21(25)12-28-18-9-8-15-16(11-20(24)30-22(15)13(18)2)17-10-14-6-4-5-7-19(14)29-23(17)26/h4-11H,3,12H2,1-2H3 |
InChI Key |
SVTMJWKJRNIWCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O)C |
Origin of Product |
United States |
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